molecular formula C23H34O5 B1670575 Digoxigenin CAS No. 1672-46-4

Digoxigenin

Cat. No. B1670575
CAS RN: 1672-46-4
M. Wt: 390.5 g/mol
InChI Key: SHIBSTMRCDJXLN-KCZCNTNESA-N
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Description

Digoxigenin (DIG) is a steroid found exclusively in the flowers and leaves of the plants Digitalis purpurea, Digitalis orientalis, and Digitalis lanata (foxgloves), where it is attached to sugars to form the glycosides . It is a hapten, a small molecule with high antigenicity, that is used in many molecular biology applications similarly to other popular haptens such as 2,4-Dinitrophenol, biotin, and fluorescein .


Synthesis Analysis

Digoxigenin is usually incorporated into the DNA enzymatically by nick translation, random priming, polymerase chain reaction (PCR), or end labeling using the modified nucleotide digoxigenin-11-dUTP .


Molecular Structure Analysis

The molecular formula of Digoxigenin is C23H34O5 . It belongs to the class of organic compounds known as cardenolides and derivatives. These are steroid lactones containing a furan-2-one moiety linked to the C17 atom of a cyclopenta [a]phenanthrene derivative .


Chemical Reactions Analysis

The nonradioactive DIG system uses digoxigenin, a steroid hapten, to label DNA, RNA, or oligonucleotides for hybridization, and subsequent color or luminescence detection. The digoxigenin is coupled to dUTP via an alkali-labile ester bond .


Physical And Chemical Properties Analysis

The molecular weight of Digoxigenin is 390.51 g/mol . It is a steroid with a log P value of 2.57510 .

Scientific Research Applications

  • Cardiovascular Applications :

    • Digoxigenin-3-O-rutin in Cardiovascular Therapeutics : A study highlighted the potential of digoxigenin-3-O-rutin, isolated from Trigonella foenum graecum, in ameliorating isoproterenol-induced myocardial infarction in rats. This compound showed efficacy in reducing cardiac lipid peroxidation and serum levels of various enzymes, suggesting its potential in cardiovascular therapeutic applications (Panda & Kar, 2012).
  • Bioanalytical Indicator System :

    • Digoxigenin-Anti-Digoxigenin (DIG) Technique for Immunocytochemistry : The digoxigenin-anti-digoxigenin (DIG) technique has been extended to immunocytochemistry, allowing for sensitive dual-peroxidase labeling of neural markers. This technique uses digoxigenylated antibodies directed against specific proteins, exemplifying the versatility of DIG in biological research (Härtig et al., 1995).
  • Nucleic Acid Labeling :

    • Digoxigenin in Molecular Cloning : Digoxigenin is used in molecular cloning as a ligand incorporated into DNA and RNA probes. Methods for labeling nucleic acids with digoxigenin and detecting these labeled probes have been introduced, highlighting its utility in molecular biology research (Green & Sambrook, 2021).
  • Anticancer Research :

    • Digoxin Enhancing Anticancer Effects in Lung Cancer : A study investigated the potential of digoxin, a derivative of digoxigenin, to act as an anticancer drug. It was found that digoxin reduced the viability of lung cancer cells, suggesting its possible application in cancer treatment (Wang et al., 2020).
  • Assay Development :

    • Gold Nanoparticle-Based Lateral Flow Assays for Digoxigenin : A smartphone readout system for gold nanoparticle lateral flow assays has been developed for measuring digoxigenin in human serum. This represents a significant advancement in point-of-care diagnostics and therapeutic drug monitoring (Ruppert et al., 2019).

Safety And Hazards

Contact with skin, eyes, and clothing should be avoided. Ingestion and inhalation should also be avoided. Prolonged or repeated exposure can be harmful. Contaminated clothing should be removed and washed before reuse .

Future Directions

Digoxigenin is widely used as a nonradioactive label for in situ hybridization to locate DNA sequences along chromosomes in plants and animals . Its use is similar to biotin, but digoxigenin labels may give lower unspecific background signal and therefore enable more efficient detection of short or low copy sequences . This makes the DIG system extremely adaptable, versatile, and sensitive, and it is expected to continue to be a valuable tool in molecular biology .

properties

IUPAC Name

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5/c1-21-7-5-15(24)10-14(21)3-4-17-18(21)11-19(25)22(2)16(6-8-23(17,22)27)13-9-20(26)28-12-13/h9,14-19,24-25,27H,3-8,10-12H2,1-2H3/t14-,15+,16-,17-,18+,19-,21+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIBSTMRCDJXLN-KCZCNTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6051778
Record name Digoxigenin
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Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Very soluble in ethanol and methanol; slightly soluble in chloroform
Record name Digoxigenin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7108
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The effect of potassium on the binding of digoxin or digoxigenin to isolated Na+, K+-ATPase was compared with that of potassium on the positive inotropic action of the agents in guinea-pig hearts. The binding of digoxigenin to the enzyme in vitro was reduced to a greater extent by potassium than was the binding of digotoxin. The digoxigenin-induced incr in the force of contraction of left atrial preparations estimated at steady state was reduced at higher potassium concns. Potassium had a lesser effect when digoxin was used as the inotropic agent. In contrast, potassium reduced the rate of development and also the rate of loss of the positive inotropic action of digoxin observed with left atrial and Langendorff preparations, respectively, to a greater extent than those of digoxigenin. The loss of the positive inotropic effect was more rapid with digoxigenin than with digoxin at each KCl concn. These data support the contention that the extent of the interaction of digitalis with Na+,K+-ATPase determines the degree of the positive inotropic effect.
Record name Digoxigenin
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Digoxigenin

Color/Form

Prisms from ethyl acetate

CAS RN

1672-46-4
Record name Digoxigenin
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Record name Digoxigenin
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Record name Digoxigenin
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Record name Digoxigenin
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Record name (3β,5β,12β)-3,12,14-trihydroxycard-20(22)-enolide
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Record name DIGOXIGENIN
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Record name Digoxigenin
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

222 °C
Record name Digoxigenin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7108
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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